molecular formula C23H27N3O5S B2925383 Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 451467-32-6

Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Cat. No.: B2925383
CAS No.: 451467-32-6
M. Wt: 457.55
InChI Key: BSIFTHHGOAUOHT-UHFFFAOYSA-N
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Description

Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolinone derivative with a complex substitution pattern. Its core structure comprises a 3,4-dihydroquinazolin-4-one scaffold modified at position 3 with a pentyl chain and at position 7 with a furan-2-ylmethyl carbamoyl group. A thioacetate ethyl ester is attached via a sulfur linkage at position 2.

Properties

IUPAC Name

ethyl 2-[7-(furan-2-ylmethylcarbamoyl)-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-3-5-6-11-26-22(29)18-10-9-16(21(28)24-14-17-8-7-12-31-17)13-19(18)25-23(26)32-15-20(27)30-4-2/h7-10,12-13H,3-6,11,14-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSIFTHHGOAUOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((7-((furan-2-ylmethyl)carbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with quinazoline intermediates. The general structure includes a quinazoline core substituted with a furan moiety, which is linked via a thioacetate group. The molecular formula is C25H29N3O6SC_{25}H_{29}N_{3}O_{6}S, and its molecular weight is approximately 499.58 g/mol .

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity

The anticancer properties of the compound have been evaluated using several cancer cell lines. In vitro studies showed that it inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the same class:

Study Compound Activity Cell Line IC50 (µM)
El-Azab et al., 2013Quinazoline DerivativeAnticonvulsantN/AN/A
Pandey et al., 2009Quinazoline DerivativeAntimicrobialE. coli, S. aureusN/A
Al-Suwaidan et al., 2016Quinazoline DerivativeAntitumorMCF-71.1
Godhani et al., 2016Quinazoline DerivativeAntituberculosisN/AN/A

These studies highlight the versatility of quinazoline derivatives in therapeutic applications, reinforcing the significance of this compound in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized against related quinazolinone derivatives, as summarized below:

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3)

  • Structure : Features a phenyl group at position 3 and lacks substitution at position 5. The thioacetate ethyl ester is identical to the target compound .
  • Synthesis : Prepared via reaction of 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in the presence of potassium carbonate .
  • Key Differences: The phenyl group (aromatic) vs. pentyl (aliphatic) at position 3 may alter lipophilicity (logP) and steric interactions.
  • Applications : Serves as a precursor to hydrazide derivatives (e.g., compound 4), which exhibit reactivity toward thiocarbonyl-bis-thioglycolic acid .

Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Structure : Substituted with a 3-methoxyphenyl group at position 3 and a methyl ester (vs. ethyl) in the thioacetate moiety .
  • Methyl ester reduces molecular weight (369.40 g/mol vs. ethyl’s ~383–400 g/mol) and may affect hydrolysis rates in vivo.

General Trends in Quinazolinone Derivatives

  • Substitution at Position 3 :
    • Aromatic groups (phenyl, 3-methoxyphenyl): Improve planar stacking but may limit membrane permeability.
    • Aliphatic chains (pentyl in target compound): Enhance lipophilicity, favoring passive diffusion across biological membranes.
  • Thioacetate Ester :
    • Ethyl vs. methyl esters influence metabolic stability; ethyl esters generally exhibit slower hydrolysis than methyl counterparts.

Structural and Functional Comparison Table

Compound Name R1 (Position 3) R2 (Position 7) Ester Group Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pentyl Furan-2-ylmethyl Ethyl ~420 (estimated) High lipophilicity; untested bioactivity
Ethyl 2-((4-oxo-3-phenyl-...) (Compound 3) Phenyl None Ethyl ~354 (calculated) Precursor to bioactive derivatives
Methyl 2-((3-(3-methoxyphenyl)-...) 3-Methoxyphenyl None Methyl 369.40 Antibacterial, cytotoxic

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